molecular formula C19H21Cl2N3O2 B2769559 2-(2,4-dichlorophenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1235640-97-7

2-(2,4-dichlorophenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2769559
CAS No.: 1235640-97-7
M. Wt: 394.3
InChI Key: YSALFSXSXMARLM-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dichlorophenoxy group, a pyridinyl-substituted piperidine moiety, and an acetamide linkage, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy and pyridinyl-piperidine intermediates. These intermediates are then coupled through an acetamide linkage. Common synthetic routes may include:

    Nucleophilic Substitution: The dichlorophenoxy group can be introduced via nucleophilic substitution reactions involving 2,4-dichlorophenol and appropriate electrophiles.

    Piperidine Functionalization: The pyridinyl-piperidine moiety can be synthesized through cyclization reactions or by functionalizing piperidine with pyridine derivatives.

    Amide Bond Formation: The final step involves coupling the dichlorophenoxy and pyridinyl-piperidine intermediates using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can participate in electrophilic aromatic substitution reactions, while the piperidine moiety can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like halogens or sulfonyl chlorides for aromatic substitution; nucleophiles like amines or thiols for piperidine substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic or piperidine derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with hydrophobic pockets in proteins, while the pyridinyl-piperidine moiety can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with herbicidal properties.

    N-(2,4-dichlorophenyl)-N’-pyridin-2-ylurea: Shares the dichlorophenoxy and pyridinyl groups but differs in the linkage.

    2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide: Lacks the piperidine moiety.

Uniqueness

2-(2,4-dichlorophenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both dichlorophenoxy and pyridinyl-piperidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c20-15-4-5-17(16(21)11-15)26-13-19(25)23-12-14-6-9-24(10-7-14)18-3-1-2-8-22-18/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSALFSXSXMARLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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